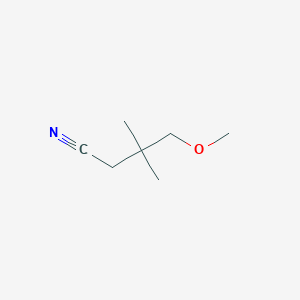
N-Hydroxy-6-oxopiperidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Hydroxy-6-oxopiperidine-3-carboximidamide” likely refers to a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The “6-oxo” indicates the presence of a carbonyl group (C=O) at the 6th position of the ring, and “N-Hydroxy” refers to a hydroxyl group (OH) attached to a nitrogen atom. The “3-carboximidamide” suggests the presence of a carboximidamide functional group at the 3rd position of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, along with the carbonyl, hydroxyl, and carboximidamide functional groups. These groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the hydroxyl group could participate in reactions such as dehydration or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl, hydroxyl, and carboximidamide groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Copper Recovery from Chloride Solutions
Research has shown that hydrophobic N′-alkyloxypyridinecarboximidamides can effectively extract copper(II) from chloride solutions. This study highlights the potential of these compounds in the recovery and recycling of copper, a critical resource for various industries. The findings suggest that specific N′-alkyloxyimidamides form complexes with copper(II) and chloride, demonstrating their utility in selective extraction processes from concentrated copper(II) solutions (Wojciechowska et al., 2017).
Lanthanide-Organic Frameworks
Another study has demonstrated the synthesis of lanthanide-organic coordination polymeric networks using 6-Hydroxypyridine-3-carboxylic acid and oxalic acid. These networks have potential applications in magnetic materials and catalysis, reflecting the versatility of hydroxypyridinecarboxylates in constructing complex architectures with lanthanide ions. This research contributes to the development of materials with novel properties for technological applications (Liu et al., 2009).
Electrocatalytic Reactions
N-Oxyl compounds, including tetramethylpiperidine N-oxyl (TEMPO) and related species, have been extensively used as catalysts in the selective oxidation of organic molecules. These compounds are capable of undergoing facile redox reactions at electrode surfaces, mediating a wide range of electrosynthetic reactions. This area of research opens up new possibilities for the development of sustainable and efficient chemical processes (Nutting et al., 2018).
Drug Delivery Systems
The modification of the surface of cellulose nanocrystal with chitosan oligosaccharide for drug delivery applications is another innovative use of these compounds. This research outlines the potential of using natural biopolymers to create biocompatible and biodegradable carriers for transdermal drug delivery, showcasing the biomedical applications of modified hydroxyimino compounds (Akhlaghi et al., 2013).
Stable Free Radicals
Research into the synthesis and reactivity of stable free radicals, such as those derived from piperidine and related compounds, has implications for various scientific fields, including organic chemistry and materials science. These studies explore the properties and potential applications of stable free radicals, contributing to the development of new materials and chemical methodologies (Toda et al., 1972).
Future Directions
properties
IUPAC Name |
N'-hydroxy-6-oxopiperidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h4,11H,1-3H2,(H2,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKJKLLAADWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NCC1/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-6-oxopiperidine-3-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2609065.png)
![[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2609068.png)
![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)

![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2609072.png)
![6-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2609073.png)


![N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2609081.png)